Metil alfa-L-rhamnopyranósido

Descripción general

Descripción

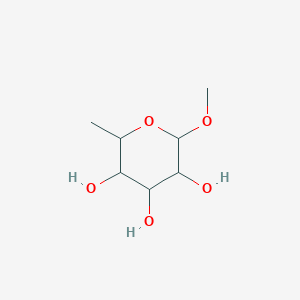

Methyl alpha-L-rhamnopyranoside is a methylated sugar derivative, specifically a methyl glycoside of L-rhamnose. It is a white to light yellow crystalline powder with the molecular formula C7H14O5 and a molecular weight of 178.18 g/mol . This compound is notable for its role in various biochemical and industrial applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

Methyl alpha-L-rhamnopyranoside has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

Biology: It serves as a substrate in enzymatic studies, particularly those involving glycosidases.

Medicine: It is investigated for its potential role in drug delivery systems and as a component in vaccine formulations.

Industry: It is used in the production of surfactants and emulsifiers due to its amphiphilic nature.

Mecanismo De Acción

Target of Action

Methyl α-L-rhamnopyranoside is a conjugate molecule made via a Fisher glycosylation with MeOH It has been shown to have pesticidal activities , suggesting that it may interact with biological targets in pests.

Mode of Action

It is known to have the ability to activate the immune system . This suggests that it may interact with immune cells or molecules to enhance immune responses.

Biochemical Pathways

Given its immune-activating properties , it may influence pathways related to immune response.

Pharmacokinetics

Its molecular weight of 17818 g/mol suggests that it may be absorbed and distributed in the body

Result of Action

Methyl α-L-rhamnopyranoside has been shown to have pesticidal activities . It also has the ability to activate the immune system , suggesting that it may enhance immune responses. Additionally, it has anti-inflammatory properties, which may be due to its inhibition of prostaglandin synthesis .

Action Environment

The action of Methyl α-L-rhamnopyranoside may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is recommended to be stored at 2°C - 8°C

Análisis Bioquímico

Biochemical Properties

Methyl alpha-L-rhamnopyranoside plays a significant role in biochemical reactions, particularly in the context of glycosylation processes. It interacts with various enzymes, such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. These interactions are crucial for the synthesis of glycoconjugates, which are important in cell signaling and recognition processes. Additionally, methyl alpha-L-rhamnopyranoside can act as a substrate for rhamnosidase enzymes, leading to the release of rhamnose, a sugar involved in various metabolic pathways .

Cellular Effects

Methyl alpha-L-rhamnopyranoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of certain signaling molecules, thereby affecting cell function. For instance, it can impact the expression of genes involved in inflammatory responses and immune modulation. Studies have demonstrated that methyl alpha-L-rhamnopyranoside can inhibit prostaglandin synthesis, which plays a role in inflammation .

Molecular Mechanism

At the molecular level, methyl alpha-L-rhamnopyranoside exerts its effects through specific binding interactions with biomolecules. It can bind to glycosyltransferases and rhamnosidases, influencing their activity. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, methyl alpha-L-rhamnopyranoside can affect gene expression by modulating transcription factors and signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl alpha-L-rhamnopyranoside can change over time. Its stability and degradation are important factors to consider. Studies have shown that methyl alpha-L-rhamnopyranoside is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term effects on cellular function have been observed, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of methyl alpha-L-rhamnopyranoside vary with different dosages in animal models. At low doses, it may have beneficial effects, such as anti-inflammatory properties. At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which methyl alpha-L-rhamnopyranoside is effective without causing harm .

Metabolic Pathways

Methyl alpha-L-rhamnopyranoside is involved in several metabolic pathways. It can be metabolized by rhamnosidase enzymes to release rhamnose, which enters various metabolic processes. These pathways include the synthesis of glycoconjugates and the degradation of complex carbohydrates. The interaction with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, methyl alpha-L-rhamnopyranoside is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as well as its potential therapeutic applications .

Subcellular Localization

Methyl alpha-L-rhamnopyranoside exhibits specific subcellular localization, which can impact its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. This localization is important for its role in glycosylation processes and interactions with other biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl alpha-L-rhamnopyranoside can be synthesized through the methylation of L-rhamnose. The process typically involves the reaction of L-rhamnose with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of methyl alpha-L-rhamnopyranoside follows similar principles but on a larger scale. The process involves the use of large reactors where L-rhamnose and methanol are combined with an acid catalyst. The mixture is heated and stirred continuously to achieve the desired product yield. After the reaction, the product is purified through crystallization and filtration .

Análisis De Reacciones Químicas

Types of Reactions: Methyl alpha-L-rhamnopyranoside undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents such as sodium methoxide or other alkoxides are used for substitution reactions.

Major Products:

Oxidation: Produces methyl alpha-L-rhamnopyranosidic acid.

Reduction: Yields methyl alpha-L-rhamnopyranoside alcohol.

Substitution: Results in various substituted methyl alpha-L-rhamnopyranosides depending on the nucleophile used.

Comparación Con Compuestos Similares

- Methyl beta-L-rhamnopyranoside

- Methyl alpha-D-glucopyranoside

- Methyl alpha-D-mannopyranoside

Comparison: Methyl alpha-L-rhamnopyranoside is unique due to its specific stereochemistry and the presence of a methyl group at the anomeric carbon. This configuration influences its reactivity and interaction with biological molecules. Compared to methyl beta-L-rhamnopyranoside, the alpha isomer has different enzymatic and chemical properties, making it suitable for distinct applications .

Actividad Biológica

Methyl alpha-L-rhamnopyranoside (Me-Rha) is a naturally occurring glycoside derived from rhamnose, a sugar commonly found in various plants. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and immunosuppressive properties. This article presents a comprehensive overview of the biological activity of Me-Rha, supported by recent research findings, case studies, and data tables.

Methyl alpha-L-rhamnopyranoside is characterized by its sugar structure, which consists of a methyl group attached to the hydroxyl group of rhamnose. The synthesis of Me-Rha often involves regioselective alkylation and esterification processes that enhance its biological efficacy. Recent studies have demonstrated the synthesis of various derivatives of Me-Rha through selective acylation, leading to compounds with improved antimicrobial and anticancer activities .

Antimicrobial Activity

Me-Rha and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit significant antifungal activity compared to antibacterial effects. In vitro assays have shown that fully esterified rhamnopyranosides possess higher antifungal susceptibility, particularly against pathogenic fungi .

Table 1: Antimicrobial Activity of Methyl alpha-L-rhamnopyranoside Derivatives

| Compound | Antimicrobial Activity | Target Organism |

|---|---|---|

| Methyl alpha-L-rhamnopyranoside | Moderate | Various fungi |

| 2-O-stearoyl-α-L-rhamnopyranoside | High | Candida albicans |

| 3-O-benzoyl-α-L-rhamnopyranoside | Low | Staphylococcus aureus |

| 4-O-acetyl-α-L-rhamnopyranoside | Moderate | Escherichia coli |

The structure-activity relationship (SAR) studies suggest that the hydrophobic nature of certain derivatives enhances their antimicrobial potential . For instance, compounds with more hydrophobic characteristics showed better inhibition against fungal pathogens.

Anticancer Properties

The anticancer potential of Me-Rha has been explored through various studies focusing on its cytotoxic effects against different cancer cell lines. Notably, monomethylated derivatives of rhamnosides have shown moderate cytotoxicity against pancreatic (PANC1) and prostate (DU-145) cancer cells . The modification of the carbohydrate moiety through methylation appears to influence the selectivity and potency of these compounds against malignant cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study investigating the cytotoxic effects of methylated derivatives revealed that:

- 4-O-methylrhamnoside exhibited increased selectivity towards malignant cell lines compared to its parent compound.

- 2- and 3-O-methylation reduced overall cytotoxicity, indicating a delicate balance between structural modification and biological activity .

Immunosuppressive Effects

In addition to antimicrobial and anticancer properties, Me-Rha derivatives have demonstrated immunosuppressive effects. For example, certain rhamnose-based esters have been shown to enhance immunosuppressive properties in vitro, suggesting potential applications in autoimmune diseases and transplant medicine .

Molecular Motion Studies

Understanding the molecular dynamics of Me-Rha is crucial for elucidating its biological mechanisms. Studies utilizing proton spin-lattice relaxation times have indicated that molecular motions significantly influence the compound's interactions at a molecular level. These motions include threefold rotational movements of methoxyl and methyl groups, which could affect how Me-Rha interacts with biological targets .

Propiedades

IUPAC Name |

(2R,3R,4R,5R,6S)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-PAMBMQIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310495 | |

| Record name | Methyl α-L-rhamnopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14917-55-6 | |

| Record name | Methyl α-L-rhamnopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14917-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl rhamnopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014917556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl α-L-rhamnopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-deoxy-α-L-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.